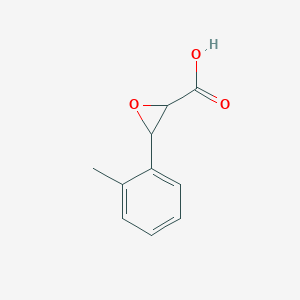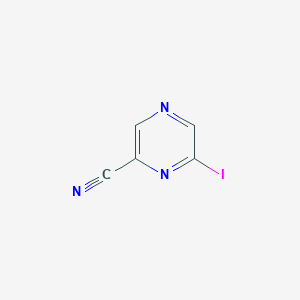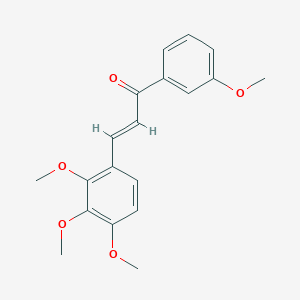
3-(2-Methylphenyl)oxirane-2-carboxylic acid
Übersicht
Beschreibung
3-(2-Methylphenyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula C10H10O3 . It is a chemical building block used in life science research .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Oxirane .Physical and Chemical Properties Analysis
The molecular weight of this compound is 178.188 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, which includes compounds structurally similar to 3-(2-Methylphenyl)oxirane-2-carboxylic acid, has been synthesized. These compounds have shown remarkable blood glucose-lowering activities in fasted rats. Substituents like Cl or CF3 on the phenyl ring and a chain length of three to five carbon atoms lead to the most effective substances in this class (Eistetter & Wolf, 1982).
Radiochemistry and Imaging : Research has been conducted on the synthesis, purification, and radiolabeling of derivatives of this compound for potential use in medical imaging. This includes the development of radioiodinated compounds, which can be used for diagnostic imaging (Abbas, Hankes, & Feinendegen, 1990).
Chemical Synthesis and Rearrangements : Novel synthetic approaches have been developed to create derivatives of this compound. These methods are efficient and yield high-quality compounds that are useful in the synthesis of other chemical entities, such as anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Modeling and Reaction Studies : Investigations into the transformation of various carbonyl compounds to form substituted oxiranes, aziridines, and azirines have been conducted. These studies include both theoretical (DFT and MP2 computations) and experimental approaches, providing insights into the chemical properties and potential applications of oxirane compounds (Gridnev et al., 2019).
Biological Applications : Oxirane compounds with a carboxylic group, such as this compound, have been synthesized and evaluated for their antibacterial activity. This demonstrates the potential of these compounds in developing new antibacterial agents (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLMYLXWODDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)
![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)






ruthenium(II)](/img/structure/B3096642.png)





